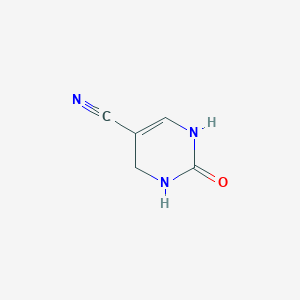

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1,2,3,4-tetrahydropyrimidines are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action . Many synthetic chemicals like veranal, which is used as a sedative, and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .

Synthesis Analysis

The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This synthesis occurs in solvent-free conditions via the Biginelli reaction . The protocol for this synthesis includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of the final product with high yield value even without the use of chromatographic separation technique .

Chemical Reactions Analysis

The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . The current study demonstrated a robust and gram-scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .

Aplicaciones Científicas De Investigación

- 2-Oxo-1,2,3,4-tetrahydropyrimidines exhibit antimicrobial and antiviral activities. Researchers have explored their potential as agents against bacterial and viral infections .

- 2-Oxo-1,2,3,4-tetrahydropyrimidines include compounds used as adrenergic receptor antagonists for treating prostatic hyperplasia .

Antimicrobial and Antiviral Agents

Anti-Inflammatory Properties

Anticancer Compounds

Adrenergic Receptor Antagonists

Biologically Active Moieties

Enzyme Inhibitors

Direcciones Futuras

Given the wide range of biological activities and the importance of 2-oxo-1,2,3,4-tetrahydropyrimidines, they have attracted numerous researchers for their synthesis via various chemical methods . The development of environmentally friendly and cost-effective synthesis methods, like the one mentioned above, is a promising direction for future research .

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHFPJSHIUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CNC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)